molecular formula C18H14F3NO2 B12883198 N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 920537-56-0

N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B12883198
CAS No.: 920537-56-0
M. Wt: 333.3 g/mol
InChI Key: MVNBQGBBRJUMLV-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a benzofuran-ethylamine moiety linked to a 2-(trifluoromethyl)benzoyl group.

Properties

CAS No.

920537-56-0

Molecular Formula

C18H14F3NO2

Molecular Weight

333.3 g/mol

IUPAC Name

N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H14F3NO2/c19-18(20,21)15-7-3-1-6-14(15)17(23)22-10-9-12-11-24-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,22,23)

InChI Key

MVNBQGBBRJUMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Biological Activity

N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide, with a CAS number of 920537-56-0, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its molecular characteristics, synthesis, and biological activity, particularly focusing on its therapeutic potential.

Molecular Characteristics

The molecular formula of this compound is C18H14F3NO2C_{18}H_{14}F_3NO_2, with a molecular weight of approximately 333.30 g/mol. The compound features a benzofuran moiety, which is known for its biological significance, and a trifluoromethyl group that enhances lipophilicity and metabolic stability.

PropertyValue
CAS Number 920537-56-0
Molecular Formula C₁₈H₁₄F₃NO₂
Molecular Weight 333.30 g/mol
LogP 4.9989
PSA (Polar Surface Area) 45.73 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the acetylation of 1-benzofuran-3-ylamine followed by the introduction of the trifluoromethyl group under controlled conditions to ensure high yield and purity.

Antiviral Properties

Recent studies have indicated that compounds containing benzofuran derivatives exhibit significant antiviral activities. For instance, benzofuran-based compounds have shown effectiveness against various viruses, including influenza and coronaviruses. The specific mechanism often involves the inhibition of viral replication through interference with viral proteins or host cell pathways.

In vitro studies have demonstrated that derivatives similar to this compound can inhibit the replication of viruses such as:

  • Hepatitis C Virus (HCV)
  • Influenza Viruses
  • SARS-CoV-2

These findings suggest that the compound may possess broad-spectrum antiviral properties, making it a candidate for further exploration in antiviral drug development.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Benzofuran derivatives have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, research has shown that certain benzofuran compounds can inhibit kinases involved in tumor progression.

A study evaluating similar compounds reported IC50 values indicating significant inhibitory effects on cancer cell proliferation:

CompoundCell LineIC50 (μM)
Benzofuran Derivative AA549 (Lung Cancer)10
Benzofuran Derivative BHeLa (Cervical Cancer)15

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    A recent study focused on the docking studies of benzofuran derivatives against SARS-CoV-2 proteins, revealing strong binding affinities that suggest potential as therapeutic agents against COVID-19 .
  • Inhibition of Cancer Cell Growth :
    In vitro assays demonstrated that modifications to the benzofuran structure significantly increased cytotoxicity against resistant cancer cell lines . The study highlighted the importance of substituent groups in enhancing biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity/Use Reference
N-[2-(1-Benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide Benzofuran-ethyl, -CF₃ Hypothetical: CNS/oncology
Rip-B 3,4-Dimethoxyphenethyl Synthetic intermediate
[¹²⁵I]PIMBA Iodo-methoxy, piperidinyl Sigma receptor imaging (prostate)
THHEB 3,4,5-Trihydroxy, 4-hydroxyphenethyl Antioxidant
Flutolanil Isopropoxyphenyl, -CF₃ Agricultural fungicide

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
This compound ~363.3 ~3.5 Benzofuran, -CF₃
Rip-B 299.3 ~2.8 Dimethoxy, benzamide
THHEB 317.3 ~1.2 Trihydroxy, benzamide
Flutolanil 323.3 ~3.9 Isopropoxy, -CF₃

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